molecular formula C16H17N3 B13820149 as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- CAS No. 21038-19-7

as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro-

Cat. No.: B13820149
CAS No.: 21038-19-7
M. Wt: 251.33 g/mol
InChI Key: IGKMVYTZFRGNPA-UHFFFAOYSA-N
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Description

as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro-: is a chemical compound with the molecular formula C16H17N3. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its unique structure, which includes a triazine ring substituted with a diphenylmethyl group and a tetrahydro configuration.

Properties

CAS No.

21038-19-7

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

3-benzhydryl-1,2,5,6-tetrahydro-1,2,4-triazine

InChI

InChI=1S/C16H17N3/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)16-17-11-12-18-19-16/h1-10,15,18H,11-12H2,(H,17,19)

InChI Key

IGKMVYTZFRGNPA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NN1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro-

Stepwise Synthetic Procedure

Synthesis of 2-Aminoethylhydrazine Intermediate
  • Hydrazine or an alkylhydrazine is reacted with ethyleneimine in the presence of a catalytic amount of ammonium chloride.
  • The reaction mixture is heated at the boiling point for approximately 24 hours.
  • Excess hydrazine is removed by distillation.
  • The resulting 2-aminoethylhydrazine is isolated by fractional distillation.

This step is critical as it forms the hydrazine-based intermediate necessary for triazine ring formation.

Formation of Triazinethione Intermediate
  • The 2-aminoethylhydrazine intermediate is dispersed in an inert organic solvent such as lower alkanols (C1-C4), acetone, glycols, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or methylene chloride.
  • Carbon disulfide is added slowly with stirring to the reaction mixture.
  • This reaction affords the corresponding triazinethione compound, which contains a sulfur atom at the 3-position of the triazine ring.

This step introduces the thione functionality essential for subsequent alkylation.

Alkylation/Arylation to Form the Target Compound
  • The triazinethione intermediate is reacted with an aryl halide, such as benzyl bromide or diphenylmethyl halide, in the presence of a base like potassium carbonate.
  • The reaction is typically conducted in DMF at 60–65 °C for 2 hours.
  • After reaction completion, the mixture is cooled, diluted with water and base, and the product is extracted with an organic solvent (e.g., trichloromethane).
  • The organic layer is washed, dried, and concentrated.
  • The product crystallizes upon cooling and is purified by recrystallization from solvents such as isopropanol-hexane or ethanol-diethylether.

This alkylation step introduces the diphenylmethyl group at the 3-position, completing the synthesis of as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro-.

Representative Experimental Example

Step Reagents & Conditions Product Notes
1 Hydrazine + Ethyleneimine + NH4Cl catalyst, reflux 24 h 2-aminoethylhydrazine Distillation to isolate
2 2-aminoethylhydrazine + Carbon disulfide, inert solvent, stirring Triazinethione intermediate Solvent: DMF or similar
3 Triazinethione + Diphenylmethyl halide + K2CO3, 60–65 °C, 2 h as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- Purified by recrystallization

Analytical Data and Characterization

The final product is a crystalline solid with the molecular formula C16H17N3 and molecular weight 251.33 g/mol. Characterization methods include:

Summary Table of Selected Substituted Thio-1,2,4-Triazines (including diphenylmethyl derivative)

Example R1 R2 (Substituent at 3-position) Melting Point (°C) Solvent for Recrystallization Molecular Formula Activity Notes
2 (Diphenylmethyl) H Diphenylmethyl 121–122 Isopropanol C29H27N3S Exhibits herbicidal, fungicidal, insecticidal activity
3 H Larger aromatic substituent 166–168 Isopropanol C33H31N3S Similar bioactivities
4 H p-chlorobenzyl 190–191 Ethanol-diethylether C17H17Cl2N3S Effective insecticide and arachicide

Chemical Reactions Analysis

Types of Reactions

as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Agents :
    Recent studies have highlighted the potential of triazine derivatives as antimicrobial agents. For instance, peptide dendrimers incorporating triazine structures have demonstrated remarkable antimicrobial activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. These compounds may help combat antimicrobial resistance by acting as efflux pump inhibitors, thus enhancing the efficacy of existing antibiotics .
    Compound TypeActivity AgainstMechanism of Action
    Triazine-based dendrimersE. coli, P. aeruginosaInhibition of efflux pumps
  • Pharmaceutical Development :
    The synthesis of new pharmaceutical compounds based on the triazine framework has been explored extensively. For example, substituted triazines have shown promise in treating viral infections like influenza A and B. These compounds exhibit higher activity than known antiviral medications, indicating their potential for further development in antiviral therapies .

Materials Science Applications

  • Polymeric Materials :
    The incorporation of triazine structures into polymeric materials has been investigated for enhancing thermal stability and mechanical properties. Triazine-based polymers can provide improved resistance to thermal degradation and are being explored for applications in coatings and composite materials.
  • Nanotechnology :
    Triazine derivatives are also being studied for their role in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Their unique chemical properties allow for the functionalization of nanoparticles, improving drug solubility and bioavailability.

Agricultural Chemistry Applications

  • Herbicides :
    Triazine compounds have a long history of use as herbicides due to their ability to inhibit photosynthesis in plants. Research continues into optimizing these compounds to enhance their efficacy while reducing environmental impact.
  • Fungicides :
    Some triazine derivatives exhibit fungicidal properties and are being investigated for use in crop protection against fungal pathogens.

Case Study 1: Antimicrobial Activity

A study on peptide dendrimers synthesized with triazine branches demonstrated significant antimicrobial effects against multidrug-resistant bacteria. The research indicated that these compounds could be pivotal in developing new treatments for infections caused by resistant strains .

Case Study 2: Antiviral Efficacy

Research focusing on substituted triazines revealed that specific derivatives could outperform existing antiviral drugs against influenza viruses. This finding underscores the potential for these compounds in pharmaceutical applications targeting viral diseases .

Mechanism of Action

The mechanism of action of as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The diphenylmethyl group may enhance binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties. Its combination of a triazine ring with a diphenylmethyl group makes it a versatile compound for various applications .

Biological Activity

Introduction

The compound as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- (CAS No. 21038-19-7) is a member of the triazine family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- can be represented as follows:

  • Molecular Formula : C19H23N3
  • Molecular Weight : 305.41 g/mol
  • Melting Point : Not extensively documented
  • Boiling Point : Not extensively documented

Antimicrobial Properties

Research indicates that triazine derivatives exhibit significant antimicrobial activity. A study involving triazine-based dendrimers demonstrated remarkable effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. These compounds are being explored as potential alternatives to combat antimicrobial resistance due to their ability to inhibit efflux pumps in bacteria .

Anticancer Activity

Triazine compounds have been implicated in anticancer research. The mechanisms often involve the modulation of specific molecular targets that are crucial for cancer cell proliferation and survival. For instance, certain triazine derivatives have shown the ability to destabilize Bcl-2 mRNA in breast cancer cells, leading to apoptosis .

Other Biological Activities

In addition to antimicrobial and anticancer properties, triazines are noted for a variety of other biological activities including:

  • Antiviral : Some derivatives exhibit antiviral properties.
  • Anti-inflammatory : Certain triazines show promise in reducing inflammation.
  • CNS Activity : Research has indicated potential neuroprotective effects.

The biological activity of as-Triazine involves several mechanisms:

  • Enzyme Inhibition : Triazines can act as inhibitors of various enzymes involved in metabolic pathways.
  • Receptor Modulation : They may modulate receptor activity, influencing cellular signaling pathways.
  • DNA Interaction : Some studies suggest that triazines can interact with DNA, affecting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized peptide dendrimers incorporating triazine units and tested their antimicrobial efficacy against resistant strains. The results indicated a significant reduction in bacterial viability, showcasing the potential application of these compounds in treating infections caused by multidrug-resistant organisms .

Case Study 2: Cancer Treatment Potential

In vitro studies have shown that certain triazine derivatives can induce apoptosis in cancer cell lines through the downregulation of anti-apoptotic proteins. This suggests that these compounds could be developed into therapeutic agents for cancer treatment .

Data Table

Biological ActivityDescriptionReference
AntimicrobialEffective against Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in models
CNS ActivityPotential neuroprotective effects

Q & A

Q. What are the standard synthetic protocols for preparing 3-diphenylmethyl-substituted as-triazine derivatives?

Methodological Answer: The synthesis typically involves alkylation or the use of protecting groups. For example, 5-amino-pyrimido[5,4-e]-as-triazine derivatives can be alkylated with benzyl chloride (C₆H₅CH₂Cl) to introduce diphenylmethyl groups under reflux conditions in aprotic solvents like chloroform . Alternatively, diphenylmethyl groups can serve as protecting agents during cyclization reactions. For instance, diphenylmethyl-protected intermediates are used to prevent undesired side reactions in triazole syntheses, followed by deprotection under mild acidic conditions . Key steps include:

  • Alkylation : Reaction of chlorinated as-triazine precursors with diphenylmethyl halides.
  • Protection-Deprotection : Use of diphenylmethyl groups to stabilize reactive intermediates, followed by cleavage with HCl or HBr .

Q. Which spectroscopic methods are most effective for characterizing the structure of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regioselectivity and substitution patterns. For example, the diphenylmethyl group exhibits distinct aromatic proton signals at δ 7.2–7.5 ppm and methylene protons (CH₂) near δ 4.0–4.5 ppm .
  • UV-Vis Spectroscopy : Used to monitor electronic transitions in conjugated systems, such as π→π* transitions in aromatic substituents (e.g., λₘₐₓ ~ 260–280 nm) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in triazine-based hydrazone derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reaction pathways when introducing substituents to the as-triazine core under varying acidic conditions?

Methodological Answer: Contradictions arise due to acid-dependent ring-opening or rearrangement. For example:

  • In acidic conditions : 5-Amino-as-triazines undergo exchange reactions (e.g., with ethylamine or hydrazine) without ring opening .
  • In neutral/basic conditions : The pyrimidine ring may open, forming carboxamidine derivatives (e.g., 6-amino-as-triazine-5-carboxamidine) .
    Strategies to mitigate contradictions :
  • pH Control : Use buffered conditions to stabilize intermediates.
  • Real-Time Monitoring : Employ HPLC or in-situ IR to track reaction progress and identify side products .

Q. What strategies improve the regioselectivity of alkylation reactions on the as-triazine ring system?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Electron-Deficient Sites : Alkylation preferentially occurs at nitrogen atoms with lower electron density. For example, the 3-position of as-triazine is more reactive due to resonance stabilization .
  • Steric Hindrance : Bulky groups (e.g., diphenylmethyl) direct reactions to less hindered sites. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution in biphasic systems .

Q. How does the stability of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine vary under acidic versus basic conditions, and what analytical methods are used to monitor decomposition?

Methodological Answer:

  • Acidic Conditions : The as-triazine core is susceptible to hydrolysis, leading to ring-opening products (e.g., carboxamidines) . Stability testing in HCl (0.1–1 M) at 25–60°C reveals decomposition within 2–24 hours .
  • Basic Conditions : The compound is more stable, but prolonged exposure to NaOH (pH > 10) may degrade the tetrahydro ring via oxidation .
    Analytical Methods :
  • TLC/HPLC : Track degradation products using reverse-phase C18 columns .
  • Mass Spectrometry : Identify decomposition fragments (e.g., m/z peaks corresponding to diphenylmethyl cations) .

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